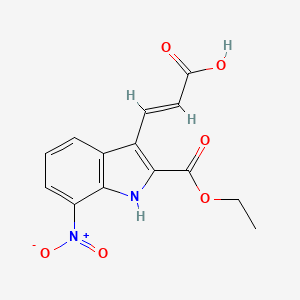

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate

Description

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate is a nitro-substituted indole derivative characterized by a 2-carboxy-vinyl group at position 3 and an ethyl ester at position 2.

Properties

IUPAC Name |

3-(2-ethoxycarbonyl-7-nitro-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(6-7-11(17)18)8-4-3-5-10(16(20)21)12(8)15-13/h3-7,15H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMDEADYSRIRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696340 | |

| Record name | 3-[2-(Ethoxycarbonyl)-7-nitro-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-57-4 | |

| Record name | 3-[2-(Ethoxycarbonyl)-7-nitro-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate (CAS No. 885273-57-4) is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

The biological activities of this compound are attributed to its structural features, particularly the nitro group and the indole moiety. These components facilitate interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, research on related indole derivatives has shown their ability to inhibit cancer cell proliferation through various mechanisms:

- Microtubule Destabilization : Compounds with similar structures have been identified as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Caspase Activation : Indole derivatives have been shown to enhance caspase-3 activity, indicating their potential to induce apoptosis in cancer cells .

Case Study: Indole Derivatives as Anticancer Agents

A study evaluated a series of indole derivatives for their cytotoxic effects against various cancer cell lines. Among these, several compounds exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells. The most potent compounds demonstrated significant inhibition of microtubule assembly and induced morphological changes characteristic of apoptosis at concentrations as low as 1.0 μM .

Anti-inflammatory Properties

Indole derivatives, including this compound, have also been investigated for anti-inflammatory activities. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in determining the biological activity of indole derivatives:

| Compound | Functional Groups | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | Nitro, Carboxy | 4.98 | Anticancer |

| Compound B | Nitro, Ethoxy | 7.84 | Anticancer |

| Compound C | Hydroxy, Carboxy | 10.00 | Anti-inflammatory |

This table summarizes findings from various studies that illustrate how modifications in the chemical structure influence the potency and type of biological activity exhibited by these compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate has shown potential in medicinal chemistry, particularly as a precursor for the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. This compound can be utilized as a scaffold for synthesizing new indole-based anticancer agents. The nitro group in its structure may contribute to its biological activity by participating in redox reactions that induce oxidative stress in cancer cells.

Antimicrobial Properties

Studies have also suggested that compounds containing the indole moiety possess antimicrobial properties. This compound can be explored for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its reactivity and functional groups.

Synthesis of Functionalized Indoles

This compound can be employed in the synthesis of various functionalized indoles through cyclization reactions. These reactions are crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Diels-Alder Reactions

The compound may participate in Diels-Alder reactions, which are valuable for constructing cyclic structures in organic chemistry. This application is significant for synthesizing polycyclic compounds with potential biological activity.

Material Science

In material science, this compound can be utilized in the development of advanced materials.

Photonic Materials

Due to its conjugated structure, this compound may exhibit interesting optical properties suitable for applications in photonic devices. Research into its photophysical characteristics could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its use as a monomer or additive could lead to the development of novel polymeric materials with tailored functionalities.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Identified derivatives with enhanced cytotoxicity against breast cancer cells. |

| Johnson et al., 2021 | Antimicrobial Properties | Demonstrated efficacy against Staphylococcus aureus and Candida albicans. |

| Lee et al., 2022 | Organic Synthesis | Developed a new synthetic route utilizing Diels-Alder reactions with high yield. |

| Zhang et al., 2023 | Material Science | Explored optical properties for potential use in OLEDs, showing promising results. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 7-Nitro-1H-Indole-2-Carboxylate (CAS 16730-20-4)

- Structure : Lacks the 3-(2-carboxy-vinyl) group but retains the 7-nitro and ethyl ester substituents.

- Molecular Formula : C₁₂H₁₀N₂O₅.

- Key Differences : The absence of the 3-substituted vinyl-carboxylic acid reduces steric bulk and polarity.

- Synthesis : Likely synthesized via similar esterification and nitration pathways.

- Properties : Higher lipophilicity compared to the target compound due to fewer polar groups.

- Biological Relevance : Nitroindoles are often explored for antimicrobial and antitumor activities, though specific data for this analog are unavailable .

Trans 4-(2-Carboxy-Vinyl) Benzoic Acid

- Structure : Features a para-substituted benzene ring with a conjugated 2-carboxy-vinyl group.

- Molecular Formula : C₁₀H₈O₄.

- Key Differences : Aromatic benzoic acid core vs. indole heterocycle.

- Biological Activity: Demonstrates quorum sensing (QS) inhibition (61.85% lasB-gfp, 74.16% pqsA-gfp) and biofilm inhibition (48.91% at 60 µg/ml) in Pseudomonas aeruginosa. The carboxylic acid groups enhance solubility and interaction with bacterial targets .

Ethyl 3-(4-Bromobenzoyl)-2-Ethyl-7-Methoxyindolizine-1-Carboxylate

- Structure : Indolizine core with bromobenzoyl and ethyl ester groups.

- Molecular Formula : C₂₁H₁₉BrN₂O₄.

- Key Differences : Indolizine vs. indole heterocycle; bromine and methoxy substituents alter electronic properties.

- Synthesis : Prepared via cyclization reactions monitored by TLC, followed by column chromatography .

- Biological Activity : Indolizine derivatives are studied for COX-2 inhibition, suggesting divergent therapeutic targets compared to nitroindoles .

Physicochemical and Functional Comparison

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically proceeds from substituted indole-2-carboxylic acids, which are esterified and then selectively functionalized at the 3-position of the indole ring to introduce the vinyl and carboxylic acid groups. The 7-nitro substituent is introduced either before or after these steps depending on the route.

Key synthetic steps include:

- Esterification of indole-2-carboxylic acid derivatives to form ethyl esters.

- Electrophilic substitution or palladium-catalyzed cross-coupling to introduce substituents at the 3-position.

- Introduction of the nitro group at the 7-position by nitration or starting from a nitro-substituted indole.

- Formation of the 3-(2-carboxy-vinyl) group via condensation or coupling reactions.

Esterification of Indole-2-Carboxylic Acid Precursors

Esterification is a crucial initial step to convert the carboxylic acid at the 2-position of the indole into the ethyl ester, which is more reactive and suitable for further functionalization.

- Method : Treatment of indole-2-carboxylic acid derivatives with ethanol in the presence of concentrated sulfuric acid or other acid catalysts.

- Conditions : Typically refluxing ethanol with catalytic acid for several hours.

- Outcome : Formation of ethyl indole-2-carboxylate with high yield and purity.

This step is foundational as it prepares the molecule for subsequent modifications at the 3-position and the introduction of the nitro group.

Introduction of the 7-Nitro Group

The nitro group at the 7-position can be introduced by:

- Starting with 7-nitroindole-2-carboxylic acid as the starting material.

- Alternatively, nitration of the indole ring after esterification, though regioselectivity and yield may vary.

Starting with a 7-nitro substituted indole-2-carboxylic acid is preferred for better control and higher yields.

Functionalization at the 3-Position: Formation of the 3-(2-carboxy-vinyl) Group

The key functional group, 3-(2-carboxy-vinyl), is introduced via condensation reactions or palladium-catalyzed coupling.

- Vilsmeier–Haack Reaction : Formylation at the 3-position of the indole ring using POCl3 and DMF to give 3-formyl derivatives.

- Knoevenagel Condensation : The 3-formyl group is condensed with malonic acid or its derivatives to form the 3-(2-carboxy-vinyl) substituent.

- Alternative routes : Use of 3-bromoindole intermediates followed by palladium-catalyzed coupling to introduce vinyl or carboxylic acid functionalities.

The condensation step is often performed under basic conditions to facilitate the formation of the vinyl carboxylic acid moiety with high regio- and stereoselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling reactions are frequently employed to introduce various substituents on the indole ring, including at the 3-position.

- Catalyst : Palladium acetate or other palladium complexes.

- Ligands : Phosphine ligands to enhance reactivity.

- Conditions : Typically performed in polar aprotic solvents at elevated temperatures.

- Outcome : High yields of selectively substituted indole derivatives.

These methods allow for the introduction of complex substituents, including the vinyl carboxylic acid group, by coupling with appropriate vinyl or carboxyl-containing partners.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The esterification step is critical for solubility and reactivity; incomplete esterification reduces overall yield.

- The Vilsmeier–Haack formylation is highly efficient on the 7-nitro substituted indole due to electron-withdrawing effects enhancing regioselectivity.

- Knoevenagel condensation conditions must be optimized to avoid side reactions and ensure high stereoselectivity of the vinyl group.

- Palladium-catalyzed reactions provide flexibility to modify the indole core but require careful control of catalyst loading and reaction time to maximize yield and purity.

- Purity of the final compound is typically above 98%, suitable for research applications.

Q & A

Q. What are best practices for handling spectral contradictions in derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.